molecular formula C20H19N3O4S2 B2666589 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899983-09-6

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2666589
CAS No.: 899983-09-6
M. Wt: 429.51
InChI Key: FKKBEEDFMMYKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 896305-75-2) is a synthetic benzamide derivative of high analytical purity (95%+), intended for research and development purposes . This compound features a complex molecular structure with a molecular formula of C 20 H 23 N 3 O 4 S 2 and a molecular weight of 433.54 g/mol . Its structure integrates key pharmacophores, including a 3-cyano-4,5-dimethylthiophene ring and a 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide group, which are common in the development of bioactive molecules . The presence of these heterocyclic systems, such as the thiophene and furan rings, is often associated with diverse biological activities and makes the compound a valuable scaffold for medicinal chemistry and drug discovery research . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex target molecules. It is also suitable for in vitro screening against various biological targets. As with any compound of this nature, its mechanism of action and specific research applications are areas for scientific investigation. Proprietary research is encouraged to explore its full potential. Please Note: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-13-14(2)28-20(18(13)11-21)22-19(24)15-6-8-17(9-7-15)29(25,26)23(3)12-16-5-4-10-27-16/h4-10H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKBEEDFMMYKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, with the CAS number 899983-09-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antitumor and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyano-4,5-dimethylthiophene with furan-2-carboxylic acid derivatives under controlled conditions. The use of catalysts like triethylamine enhances the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

The biological activity of this compound is thought to involve its interaction with specific molecular targets including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity and affecting various biochemical pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies on related compounds have demonstrated their effectiveness against various human lung cancer cell lines (A549, HCC827, NCI-H358).

Case Study Findings:

  • Cell Viability Assays: Compounds were tested using MTS cytotoxicity assays in both 2D and 3D cultures.
    • IC50 Values:
      • HCC827: 6.26 ± 0.33 μM (2D), 20.46 ± 8.63 μM (3D)
      • NCI-H358: 6.48 ± 0.11 μM (2D), 16.00 ± 9.38 μM (3D)
  • Mechanism Insights: The presence of specific functional groups in these compounds was found to enhance their binding affinity to DNA, leading to inhibition of cell proliferation.

Antimicrobial Activity

In addition to antitumor effects, the compound has shown potential antimicrobial properties. Related studies have indicated that certain derivatives can inhibit bacterial growth effectively.

Research Highlights:

  • Compounds demonstrated significant antibacterial activity against various strains.
  • The binding mode with AT-DNA suggests a mechanism involving intercalation or groove binding.

Data Summary Table

Activity Cell Line/Pathogen IC50 (μM) Effectiveness Notes
AntitumorA549Not specifiedHighEffective in both assays
AntitumorHCC8276.26 (2D)Very HighSignificant in vitro activity
AntitumorNCI-H3586.48 (2D)Very HighRequires further optimization
AntimicrobialVarious BacteriaNot specifiedModeratePotential for drug development

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis and Structural Analogues

Benzamide Derivatives
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a benzamide backbone and trifluoromethyl substituent. Unlike the target compound, flutolanil lacks sulfamoyl and heterocyclic thiophen/furan groups but shares the benzamide core, critical for bioactivity .
  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide with ethoxymethoxy and dichlorophenyl substituents.
Sulfonamide and Sulfamoyl Derivatives
  • Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) : A herbicide with a sulfonamide group and triazole ring. The sulfamoyl group in the target compound may confer similar solubility and binding properties, though the furan and thiophen substituents likely alter its reactivity .
  • Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) : These triazole-thiones feature sulfonyl groups and fluorophenyl substituents. Their tautomeric equilibria and spectral data (e.g., νC=S at 1247–1255 cm⁻¹) suggest structural stability insights relevant to the target compound’s sulfamoyl moiety .
Heterocyclic Analogues
  • N-(2-thiazolyl)-benzenesulfonamide derivatives : Synthesized via reactions involving sulfathiazole and isothiocyanates, these compounds highlight the role of thiazole rings in enhancing bioactivity. The target compound’s thiophen group may similarly improve lipid solubility and membrane penetration .
  • Furan-containing compounds (e.g., 1171943-84-2): Derivatives with furan rings, such as 2-[2-(4-chlorophenoxy)ethylsulfanyl]-benzimidazole hydrochloride, demonstrate the furan group’s contribution to π-π interactions in target binding, a feature relevant to the target compound’s furan-2-ylmethyl substituent .

Spectral and Physicochemical Properties

Property Target Compound Flutolanil Sulfentrazone Compounds [7–9]
Key Functional Groups Benzamide, sulfamoyl, thiophen Benzamide, trifluoromethyl Sulfonamide, triazole Sulfonyl, triazole-thione
IR Bands (cm⁻¹) Expected νC≡N (~2250), νC=O (~1660–1680) νC=O (~1680) νS=O (~1350), νC=N (~1600) νC=S (~1247–1255), νNH (~3278–3414)
Solubility Moderate (polar groups) Low (hydrophobic CF₃) Moderate (sulfonamide) Low (aromatic sulfonyl)

Q & A

Q. What are the standard synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving thiophene and benzamide precursors. Key steps include:

  • Sulfamoylation : Introducing the sulfamoyl group via reaction of 4-(chlorosulfonyl)benzoyl chloride with furan-2-ylmethylamine and methylamine under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .
  • Thiophene coupling : A nucleophilic substitution or Ullmann-type coupling between the thiophene-2-amine derivative and the benzamide intermediate, typically using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl groups at C4/C5 of thiophene) and sulfamoyl substitution patterns. Discrepancies in peak splitting (e.g., overlapping furan protons) are resolved via 2D NMR (COSY, HSQC) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₂₃H₂₂N₄O₃S₂, exact mass 490.11 g/mol) and detects impurities (e.g., de-cyanated byproducts) .
  • X-ray crystallography : Resolves ambiguities in solid-state conformation, such as torsional angles between the benzamide and thiophene moieties .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. The furan and sulfamoyl groups are critical for hydrogen bonding with active-site residues (e.g., Tyr355 in COX-2) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing cyano groups on thiophene) with antimicrobial IC₅₀ values. Meta-substitution on benzamide improves logP (2.8–3.2) and membrane permeability .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; furan flexibility may reduce binding entropy penalties .

Q. What strategies mitigate metabolic instability in vivo, particularly for the furan and sulfamoyl groups?

  • Prodrug approaches : Mask the sulfamoyl group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
  • Isosteric replacement : Substitute furan with bioisosteres like thiophene or pyrazole to resist cytochrome P450 oxidation .
  • Formulation optimization : Use lipid-based nanoparticles (size <200 nm) to enhance oral bioavailability and protect against first-pass metabolism .

Q. How can contradictory bioactivity data (e.g., variable MIC values against Gram-negative bacteria) be rationalized?

  • Strain-specific efflux pumps : Pseudomonas aeruginosa overexpresses MexAB-OprM, reducing intracellular accumulation. Synergy studies with efflux inhibitors (e.g., PAβN) restore activity .
  • pH-dependent solubility : Poor solubility at physiological pH (7.4) limits efficacy; co-crystallization with cyclodextrins improves dissolution in bacterial media .
  • Redox instability : The cyano group may undergo glutathione-mediated reduction in certain strains, validated via LC-MS metabolomic profiling .

Methodological Challenges and Solutions

Q. What experimental designs address low yield in the final coupling step?

  • DoE (Design of Experiments) : Optimize Pd catalyst (5–10 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (DMAC vs. NMP) using a central composite design .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 120°C, improving yield by 25% while minimizing degradation .

Q. How are regiochemical ambiguities in the thiophene core resolved during synthesis?

  • Directing group strategy : Use a nitro group at C3 of thiophene to steer cyano substitution to C3, followed by catalytic hydrogenation to remove the nitro group .
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to track substitution patterns via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.